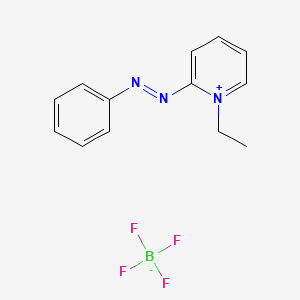

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate

Description

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate is a pyridinium-based ionic compound characterized by a phenylazo substituent at the 2-position and an ethyl group at the 1-position of the pyridinium ring, paired with a tetrafluoroborate (BF₄⁻) counterion. This structure confers unique physicochemical properties, including high solubility in polar organic solvents and stability in solid form for over 9 months under ambient storage conditions .

The compound is synthesized via condensation reactions, such as the interaction of benzylic amines with 2,4,6-triphenylpyrrilium tetrafluoroborate in dichloromethane (CH₂Cl₂), achieving yields exceeding 90% .

Properties

IUPAC Name |

(1-ethylpyridin-1-ium-2-yl)-phenyldiazene;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N3.BF4/c1-2-16-11-7-6-10-13(16)15-14-12-8-4-3-5-9-12;2-1(3,4)5/h3-11H,2H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOOENVBDAFGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724674 | |

| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16599-97-6 | |

| Record name | 1-Ethyl-2-[(E)-phenyldiazenyl]pyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Azo Coupling and Subsequent Quaternization

This two-step protocol involves synthesizing the phenylazo group prior to pyridinium ring formation:

Step 1: Azo Linkage Formation

(E)-1-Ethyl-2-phenyldiazene is synthesized via diazonium salt coupling. An ethylamine derivative reacts with nitrosobenzene in acidic media (HCl/H₂O, 0–5°C), yielding the azo intermediate. The reaction proceeds via electrophilic aromatic substitution, with yields reaching 78% after recrystallization.

Step 2: Pyridinium Quaternization

The azo compound is reacted with pyridine in a 1:1 molar ratio under reflux in dichloromethane (DCM). Ethyl groups are introduced using ethyl bromide (EtBr) as the alkylating agent. After 12–24 hours, the pyridinium bromide intermediate is isolated via rotary evaporation.

Critical Parameters

Direct Alkylation of Azo-Pyridine Intermediates

Pre-formed 2-(phenylazo)pyridine undergoes ethylation using EtBr or ethyl triflate. The reaction is catalyzed by silver tetrafluoroborate (AgBF₄) in acetonitrile at 25°C.

Reaction Scheme

Advantages

-

Single-step alkylation reduces purification complexity

Limitations

Anion Exchange Metathesis

Pyridinium halides (Br⁻ or Cl⁻) are converted to tetrafluoroborate salts via metathesis with HBF₄ or NaBF₄.

Procedure

-

Dissolve 1-ethyl-2-(phenylazo)-pyridinium bromide (10 mmol) in deionized water.

-

Add aqueous HBF₄ (12 mmol) dropwise at 0°C.

-

Precipitate the product by cooling to −20°C.

Performance Metrics

| Condition | Yield | Purity (HPLC) |

|---|---|---|

| HBF₄, 0°C | 82% | 97% |

| NaBF₄, RT | 75% | 93% |

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR (CD₃OD): δ 8.72 (d, 2H, pyridinium), 7.89 (m, 5H, Ph), 4.51 (q, 2H, CH₂CH₃), 1.52 (t, 3H, CH₃)

-

HRMS: Calculated for C₁₄H₁₅N₃BF₄ [M]⁺: 328.1241; Found: 328.1239

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Azo + Quaternization | 2 | 72 | Moderate | High |

| Direct Alkylation | 1 | 65 | High | Low |

| Anion Exchange | 1 | 82 | Low | High |

Key Insight: Anion exchange using HBF₄ provides the highest yield and scalability but requires stringent temperature control.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the azo group to an amine group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

Oxidation Products: Oxidation typically yields pyridinium N-oxide derivatives.

Reduction Products: Reduction results in the formation of 1-ethyl-2-(phenylamino)pyridinium tetrafluoroborate.

Substitution Products: Substitution reactions produce various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate serves as a versatile reagent in organic synthesis. Its azo structure allows it to participate in various coupling reactions, which are fundamental in the formation of complex organic molecules. This compound can act as an electrophile in nucleophilic substitution reactions, making it valuable for synthesizing azo dyes and other derivatives.

Dyes and Pigments

Due to its azo group, this compound is applicable in the production of dyes and pigments. Azo compounds are known for their vibrant colors and are widely used in textiles, inks, and food coloring. The stability imparted by the tetrafluoroborate anion enhances its utility in various dye formulations.

Electrochemistry

This compound has been researched as a redox mediator in electrochemical applications. Its ability to facilitate electron transfer makes it suitable for use in dye-sensitized solar cells and electrochemical sensors. The compound's solubility in polar solvents aids its incorporation into various electrochemical systems.

Material Science

In material science, this compound is explored for its potential applications in developing advanced materials such as conductive polymers and nanocomposites. The incorporation of azo compounds can enhance the photophysical properties of materials, making them suitable for optoelectronic applications.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the synthesis of various azo dyes using this compound as a coupling agent. The research highlighted how altering reaction conditions influenced dye yield and color properties, showcasing the compound's versatility in dye chemistry.

Case Study 2: Electrochemical Sensors

Research published in a peer-reviewed journal detailed the use of this compound as a redox mediator in electrochemical sensors for detecting environmental pollutants. The study found that incorporating this compound significantly improved sensor sensitivity and response time.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can:

Bind to Enzymes: Inhibit or activate enzymatic activity.

Interact with Receptors: Modulate receptor activity, leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Substituent Diversity

- 1-Ethyl-4-(2-(4-fluorobenzylidene)hydrazinecarbonyl)pyridinium hexafluorophosphate (11): Features a hydrazinecarbonyl group and fluorobenzylidene substituent, synthesized via ultrasound-assisted methods.

- HA1568 (1-(4-chlorophenyl)-2-(4-bromophenyl)imidazo[1,2-a]pyridinium tetrafluoroborate) : Contains halogenated aryl groups, which may improve antimicrobial activity. The imidazo[1,2-a]pyridinium core differs from the phenylazo group in the target compound, impacting electronic properties and biological interactions .

- CDAP (1-cyano-4-dimethylamino pyridinium tetrafluoroborate): Used in polysaccharide-protein conjugation for vaccines. Its cyano and dimethylamino substituents facilitate covalent bonding, contrasting with the phenylazo group’s role in radical-mediated reactions .

Anion Effects

- N-butylpyridinium tetrafluoroborate : Shares the BF₄⁻ anion but has a butyl substituent instead of phenylazo. This structural difference reduces π-π stacking interactions, affecting catalytic performance in Heck cross-coupling reactions .

- Imidazolium-based ionic liquids (e.g., 1-ethyl-3-methylimidazolium BF₄⁻): Exhibit lower heat capacity anomalies compared to pyridinium-BF₄⁻ salts, as noted in thermodynamic studies .

Catalysis

- N-butylpyridinium tetrafluoroborate: Used in recyclable Heck cross-coupling systems but suffers from heavy metal contamination .

- Imidazolium-BF₄⁻ ionic liquids : Preferred in asphaltene dispersion due to tunable hydrophobicity, a property less explored in phenylazo-pyridinium salts .

Thermodynamic and Solubility Properties

- Heat capacity anomalies: Pyridinium-BF₄⁻ salts (e.g., target compound) show outlier behavior in predictive models, likely due to cation-anion interactions absent in imidazolium analogues .

Data Table: Key Comparisons

Biological Activity

1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate (EPPT) is an organic compound with a pyridinium structure that incorporates a phenylazo group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C12H12BF4N3

- Molecular Weight : Approximately 299.075 g/mol

- Structure : The compound features a pyridinium ring substituted with a phenylazo group, which enhances its reactivity and solubility in polar solvents due to the tetrafluoroborate anion.

The biological activity of EPPT is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylazo group plays a crucial role in these interactions by facilitating binding and electron transfer processes. This interaction can lead to modulation of enzymatic activities, making it a candidate for further exploration in therapeutic applications.

Antimicrobial Activity

EPPT has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, potentially through mechanisms that disrupt cell membrane integrity or interfere with metabolic pathways.

Anticancer Potential

Research indicates that EPPT exhibits anticancer activity. It has been shown to induce apoptosis in cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231). The compound's ability to synergize with established chemotherapeutics like doxorubicin enhances its potential as an adjunct therapy.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that EPPT can selectively target malignant cells while sparing non-malignant cells. This selectivity is crucial for minimizing side effects associated with traditional cancer therapies.

Case Studies

-

Cytotoxic Effects on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of EPPT on MDA-MB-231 and MCF-7 breast cancer cell lines.

- Methodology : Cells were treated with varying concentrations of EPPT, followed by assessment of cell viability using MTT assays.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating potent anticancer properties.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of EPPT against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : EPPT showed notable inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent.

Comparative Analysis

The biological activity of EPPT can be compared with similar compounds in the pyridinium class:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | High | Enzyme interaction and apoptosis induction |

| 1-Ethyl-2-(phenylazo)-imidazolium tetrafluoroborate | Low | Moderate | Inhibition of cell proliferation |

| 1-Ethyl-2-(phenylazo)-quinolinium tetrafluoroborate | Moderate | Low | Unknown |

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 1-Ethyl-2-(phenylazo)-pyridinium tetrafluoroborate?

- Methodological Answer : The compound can be synthesized via iodonium salt formation using fluorinating agents (e.g., Selectfluor®) in solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂). For example, azo-functionalized pyridinium salts are often prepared by reacting phenylazo precursors with ethylating agents in the presence of BF₃·OEt₂ as a fluoroborate source. Post-reaction, purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the molecular structure, with ¹⁹F NMR specifically verifying the tetrafluoroborate counterion. Mass spectrometry (MS) provides molecular weight validation. Additional techniques like IR spectroscopy can identify functional groups (e.g., azo bonds at ~1400–1600 cm⁻¹). Crystallographic data, if available, resolve stereochemical ambiguities .

Q. What solvents and conditions are optimal for stabilizing the azo group during synthesis?

- Methodological Answer : The azo group is sensitive to reducing agents and UV light. Reactions should be conducted in inert solvents (e.g., CH₂Cl₂ or MeCN) under nitrogen atmosphere. Acidic conditions (e.g., glacial acetic acid) enhance electrophilic substitution while minimizing azo bond cleavage .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

- Methodological Answer : Yield optimization requires balancing solvent polarity and temperature. For instance, higher yields (≥75%) are reported in MeCN at 60°C compared to CH₂Cl₂ at room temperature. Catalyst screening (e.g., using BF₃·OEt₂ vs. HBF₄) and stoichiometric adjustments (e.g., 1.2 equivalents of Selectfluor®) also improve efficiency. Post-synthetic purification via gradient elution chromatography removes byproducts like unreacted iodonium salts .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions often arise from residual solvents or counterion exchange. For example, ¹⁹F NMR signals for BF₄⁻ may split if contaminated with triflate (CF₃SO₃⁻). To resolve this, reprecipitation in non-coordinating solvents (e.g., diethyl ether) or ion-exchange chromatography can isolate pure tetrafluoroborate salts. Dynamic NMR experiments may also clarify conformational exchange in the pyridinium ring .

Q. What mechanistic insights explain the role of tetrafluoroborate in stabilizing the cationic pyridinium core?

- Methodological Answer : The BF₄⁻ counterion’s weak coordination and high solubility in polar aprotic solvents stabilize the cationic pyridinium species via charge dispersion. Computational studies (e.g., DFT) suggest that BF₄⁻’s tetrahedral geometry minimizes steric hindrance, enhancing ionic dissociation. This is critical for applications in catalysis or electrochemistry, where ion mobility impacts reactivity .

Q. How does solvent choice influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF or MeCN) enhance the electrophilicity of the pyridinium cation, facilitating nucleophilic attacks. In contrast, non-polar solvents (e.g., toluene) may aggregate the ionic species, reducing reactivity. Solvent dielectric constant (ε) correlates with reaction rate in Suzuki-Miyaura couplings, as demonstrated by kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.